molecular formula C13H22N4O3S B018695 Triazamate CAS No. 110895-43-7

Triazamate

Cat. No. B018695
M. Wt: 314.41 g/mol
InChI Key: NKNFWVNSBIXGLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triazamate is a chemical compound that belongs to the family of triazoles. It is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. Triazamate has been used in scientific research for its potential applications in the treatment of neurological disorders such as Alzheimer's disease.

Scientific Research Applications

Triazole Compounds as Medicinal Drugs

Triazole compounds, which include triazamate, demonstrate versatile biological activities due to their ability to bind with various enzymes and receptors. These compounds have been actively researched as medicinal drugs, with applications in treating a wide range of diseases. Their development value and potential as medicinal agents are substantial, encompassing areas such as antifungal, anticancer, antibacterial, antiviral, and anti-inflammatory treatments (Zhou & Wang, 2012).

Anticancer Applications

Triazenes, a class that includes triazamate, have been explored for their potential in treating various cancers, including brain tumors, leukemia, and melanoma. Novel triazene compounds continue to be developed as potential anticancer agents (Francisco et al., 2019).

Physical and Thermal Properties

The physical and thermal properties of triazoles have been a subject of study. For example, research on 1,2,4-triazole, a related compound, has shown significant alterations in physical and thermal properties under specific treatments, which could have implications for its use in medicinal applications (Trivedi et al., 2015).

Residue Analysis in Food Products

The analysis of triazamate in food products, such as apples, peas, and Brussels sprouts, is crucial for ensuring food safety. A method using high-performance liquid chromatography with tandem mass spectrometry has been developed for this purpose, highlighting the importance of monitoring triazamate levels in the agricultural and food industry (Hetmanski et al., 2004).

Click Chemistry in Drug Discovery

Triazole compounds are integral in click chemistry, a modular approach used in drug discovery. This approach has significantly impacted the development of new drugs, with triazoles offering specific benefits due to their dependability and bio-compatibility (Kolb & Sharpless, 2003).

Triazole Derivatives in Patent Reviews

The broad range of biological activities of triazole derivatives, including anticancer, antimicrobial, and antiviral properties, has led to significant interest in their development and patenting. This underscores the ongoing research and development efforts in creating new triazole-based drugs (Ferreira et al., 2013).

Modification of Natural Products

Triazoles are used in the structural modification of natural products, resulting in derivatives with various therapeutic effects like anticancer, anti-inflammatory, and antimicrobial activities. This highlights the role of triazoles in enhancing the medicinal value of natural substances (Guo et al., 2021).

Triazole Scaffolds in Therapeutic Applications

Triazoles, including their derivatives, possess significant biological properties, making them important in therapeutic applications across various medical fields. Their role extends to organocatalysis and materials science, indicating their versatile applications (Matin et al., 2022).

Supramolecular Interactions of Triazoles

Research on 1,2,3-triazoles has expanded to include their supramolecular interactions, vital in supramolecular and coordination chemistry. This research has led to applications in anion recognition, catalysis, and photochemistry, extending beyond traditional click chemistry applications (Schulze & Schubert, 2014).

Triazole Chemistry and Anti-Infective Potential

The anti-infective potential of triazole scaffolds has been a focus due to the increasing resistance to conventional antibiotics. Triazoles have shown promise as antimicrobial agents, with the potential for development into effective medicinal agents against various infections (Kharb et al., 2011).

properties

IUPAC Name

ethyl 2-[[5-tert-butyl-2-(dimethylcarbamoyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3S/c1-7-20-9(18)8-21-11-14-10(13(2,3)4)15-17(11)12(19)16(5)6/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNFWVNSBIXGLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC(=NN1C(=O)N(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5034307
Record name Triazamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triazamate

CAS RN

112143-82-5, 110895-43-7
Record name Triazamate
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Record name Triazamate [ISO:BSI]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triazamate
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Record name 1-(N,N-dimethylcarbamoyl)-3-tert-butyl-5-carbethoxymethylthio-1H-1,2,4-triazole
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Record name Acetic acid, 2-[[1-[(dimethylamino)carbonyl]-3-(1,1-dimethylethyl)-1H-1,2,4-triazol-5-yl]thio]-, ethyl ester
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Record name TRIAZAMATE
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Synthesis routes and methods I

Procedure details

To a solution of 813 g (3.34 mole) of 3-t-butyl-5-carboethoxymethylthio-1,2,4-1H-triazole in 2 liters of THF was added 395 g (3.67 mole) of dimethyl carbamoyl chloride and 50 g (0.4 mole) of 4-dimethylaminopyridine. To this solution is slowly added 675 g (6.68 mole) of triethylamine, whereon the reaction exotherms to reflux. The reaction is allowed to react for an additional 1.5 hours whereon the temperature slowly returns to room temperature. One liter of ethyl ether, 2 liters of water, 2 kgs of ice are added and the mixture is acidified with concentrated aqueous hydrochloric acid. The aqueous layer is separated and backwashed with 1 liter of ethyl ether before discarding. The combined aqueous layers are washed with 2 liters of brine, dried over magnesium sulfate, and concentrated under vacuum to afford 1016 g of 1-dimethylcarbamoyl-3-t-butyl-5-carboethoxymethylthio-1,2,4-1H-triazole as a tan solid.
Quantity
813 g
Type
reactant
Reaction Step One
Quantity
395 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
50 g
Type
catalyst
Reaction Step One
Quantity
675 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To 100 g (0.411 mole) of 3-t-butyl-5-carboethoxymethylthio-1H-1,2,4-triazole, 6 g (0.05 mole) of 4-dimethylaminopyridine, and 200 ml of pyridine was added 54 g (0.50 mole) of dimethylcarbamoyl chloride. The resulting solution was refluxed for eight hours and allowed to cool overnight. The reaction mixture was concentrated under vacuum, partitioned between ether and dilute hydrochloric acid. The organic layer was washed with water, brine, dried over magnesium sulfate, and concentrated under vacuum. Distillation yielded a fraction boiling at 148°-160° C at 0.1 torr 100 g (0.35 mole) of 1-dimethylcarbamoyl-3-t-butyl-5-carboethoxymethylthio-1,2,4-triazole. m.p. 55° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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